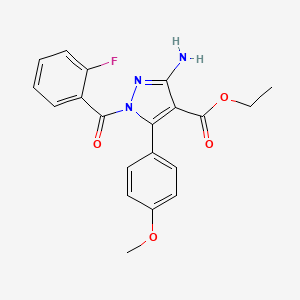![molecular formula C19H14N4O4S B3748080 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-[(FURAN-2-YL)METHYL]-5-NITROBENZAMIDE](/img/structure/B3748080.png)
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-[(FURAN-2-YL)METHYL]-5-NITROBENZAMIDE
Overview
Description
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-[(FURAN-2-YL)METHYL]-5-NITROBENZAMIDE is a complex organic compound that features a benzodiazole ring, a furan ring, and a nitrobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-[(FURAN-2-YL)METHYL]-5-NITROBENZAMIDE typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Benzodiazole Ring: This step involves the cyclization of o-phenylenediamine with a suitable sulfur donor under acidic conditions to form the benzodiazole ring.
Attachment of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction, where a furan-containing reagent reacts with the benzodiazole intermediate.
Amidation: The final step involves the formation of the amide bond by reacting the nitrobenzoyl chloride with a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This includes the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-[(FURAN-2-YL)METHYL]-5-NITROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine, which can further undergo various transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-[(FURAN-2-YL)METHYL]-5-NITROBENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-[(FURAN-2-YL)METHYL]-5-NITROBENZAMIDE involves its interaction with specific molecular targets. The benzodiazole ring may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. The furan ring may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1H-1,3-Benzodiazol-2-ylsulfanyl)methyl]aniline
- 2-[(1H-1,3-Benzodiazol-2-ylsulfanyl)methyl]benzonitrile
Uniqueness
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-[(FURAN-2-YL)METHYL]-5-NITROBENZAMIDE is unique due to the presence of both a furan ring and a nitrobenzamide group, which are not commonly found together in similar compounds. This unique combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(furan-2-ylmethyl)-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O4S/c24-18(20-11-13-4-3-9-27-13)14-10-12(23(25)26)7-8-17(14)28-19-21-15-5-1-2-6-16(15)22-19/h1-10H,11H2,(H,20,24)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLKWEVTZCAURH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,3-thiazol-2-amine](/img/structure/B3748000.png)
![(3-chloro-1-benzothiophen-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B3748005.png)
![N-(2-CYANOPHENYL)-N'-{3-[2-(2-PYRIDYL)ETHYL]PHENYL}UREA](/img/structure/B3748032.png)
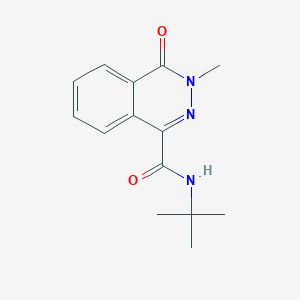
METHANONE](/img/structure/B3748038.png)
![3-[6-OXO-7-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-3(4H,6H)-YL]BENZOIC ACID](/img/structure/B3748040.png)
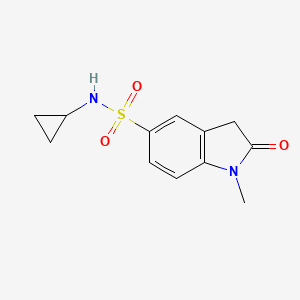
![METHYL 2-[4-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-3-NITROBENZOYL]BENZOATE](/img/structure/B3748052.png)
![N-(2,5-dimethoxyphenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B3748055.png)
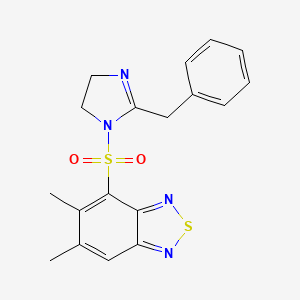
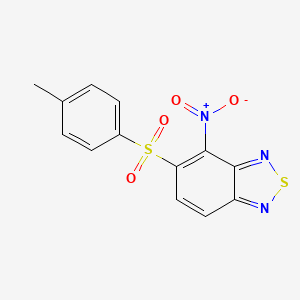
![2-AMINO-5-OXO-4-(3-PYRIDYL)-5H-PYRIDO[3,2-E][1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-YL CYANIDE](/img/structure/B3748103.png)
![2-fluoro-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B3748106.png)
